3-Fluoro-3-methylcyclobutan-1-amine hydrochloride CAS number
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride CAS number
An In-depth Technical Guide to 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the demand for novel, three-dimensional molecular scaffolds is insatiable. These building blocks are crucial for navigating new chemical spaces and developing therapeutics with improved potency, selectivity, and pharmacokinetic profiles. 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride, identified by the CAS Number 1638768-85-0 , has emerged as a significant reagent for researchers, particularly those in drug development.[1][2][3][4] Its unique structure, combining a rigid cyclobutane core, a strategically placed fluorine atom, and a reactive amine handle, makes it an invaluable component in the synthesis of complex pharmaceutical agents.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride. We will delve into its physicochemical properties, explore plausible synthetic strategies with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety and handling protocols.
Physicochemical Properties and Characterization
The precise identity and properties of a chemical building block are foundational to its effective use. 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is a white to off-white solid at room temperature. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1638768-85-0 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClFN | [1][2][3] |
| Molecular Weight | 139.60 g/mol | [1][2][3] |
| IUPAC Name | 3-fluoro-3-methylcyclobutan-1-amine hydrochloride | [1] |
| SMILES | CC1(F)CC(N)C1.Cl | [1] |
| Typical Purity | ≥95-97% | [1][2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [2][3] |
Structural Representation
The structure features a quaternary stereocenter containing a fluorine atom, which imparts unique conformational and electronic properties to the molecule. The amine group serves as a versatile synthetic handle for elaboration into more complex structures.
Caption: Chemical structure of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride.
Synthesis and Mechanistic Considerations
While a definitive, publicly available, large-scale synthesis protocol for 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is not widespread, a logical synthetic pathway can be constructed based on established methodologies for analogous fluorinated cyclobutanes.[6] A representative approach starting from a commercially available cyclobutanone derivative is outlined below. The causality behind each step is critical for understanding and adapting the protocol.
Representative Synthetic Workflow
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Olefination: 3-Methylcyclobutan-1-one is subjected to a Wittig reaction to introduce an exocyclic methylene group. This step is crucial as it transforms the carbonyl into a more versatile alkene functional group, setting the stage for subsequent stereocontrolled additions across the double bond.
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Step 2: Epoxidation: The resulting alkene is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation reaction is typically diastereoselective, influenced by the sterics of the adjacent methyl group, and creates a strained three-membered ring that is primed for nucleophilic attack.
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Step 3: Fluorinative Ring-Opening: The epoxide is opened using a fluoride source such as hydrogen fluoride-pyridine complex (Olah's reagent). This is the key fluorination step. The reaction proceeds via an Sₙ2-like mechanism, where the fluoride ion attacks one of the epoxide carbons, leading to the formation of a fluoro-alcohol. The regioselectivity of this step is critical and often favors attack at the less sterically hindered carbon.
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Step 4: Oxidation: The secondary alcohol is re-oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or under Swern oxidation conditions. This step regenerates the carbonyl functionality, which is required for the subsequent introduction of the amine.
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Step 5: Reductive Amination: The ketone is converted directly to the amine via reductive amination. This is a highly efficient one-pot reaction where the ketone first reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine, which is then immediately reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.
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Step 6: Hydrochloride Salt Formation: The final free base, 3-Fluoro-3-methylcyclobutan-1-amine, is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrochloric acid (e.g., HCl in ether) is added to precipitate the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.
Applications in Drug Discovery and Development
The true value of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride lies in its application as a specialized building block. Chemical suppliers explicitly categorize it as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[2][5]
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The Fluorinated Cyclobutane Motif: The cyclobutane ring provides a conformationally restricted, non-planar scaffold, which is highly desirable for creating ligands that can fit into complex protein binding pockets. The introduction of fluorine has profound effects on the molecule's properties:
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Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the nearby amine group, which can be critical for optimizing binding interactions or improving cell permeability.[6]
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
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Lipophilicity and Binding: Fluorine substitution can alter a molecule's lipophilicity (logP), impacting its solubility and ability to cross cell membranes.[6] It can also engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site.
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The Amine Handle: The primary amine is a key functional group that allows for the straightforward attachment of this scaffold to other parts of a larger molecule, such as the linker element in a PROTAC, using standard amide bond formation or other coupling chemistries.
The incorporation of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of their compounds in a three-dimensional manner, leading to the development of more sophisticated and effective therapeutics.
Safety and Handling Protocols
As with any laboratory chemical, proper handling of 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride is essential to ensure personnel safety. While a specific, comprehensive safety data sheet (SDS) was not found in the initial search, general best practices for handling amine hydrochlorides and fluorinated compounds should be strictly followed.[7][8]
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][7] Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by suppliers.[3]
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First Aid Measures:
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Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
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Ingestion: Clean mouth with water and seek immediate medical attention.[7]
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Incompatibilities: Avoid strong oxidizing agents.[7]
Conclusion
3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1638768-85-0) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique combination of a rigid 3D scaffold, a metabolically robust fluorine atom, and a synthetically versatile amine group provides a powerful platform for constructing next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and applications allows researchers to fully leverage its potential in the quest for novel medicines.
References
-
3-FLUORO-3-METHYLBUTAN-1-AMINE HYDROCHLORIDE [Q09057]. ChemUniverse. [Link]
-
3-fluoro-1-methylcyclobutan-1-amine hydrochloride (C5H10FN). PubChemLite. [Link]
-
3-fluoro-3-methylbutan-1-amine hydrochloride (C5H12FN). PubChemLite. [Link]
-
3-Methylcyclobutan-1-amine | C5H11N. PubChem. [Link]
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
1781122-54-0|3-Fluoro-1-methylcyclobutan-1-amine;hydrochloride. BIOFOUNT. [Link]
-
2-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN. PubChem. [Link]
Sources
- 1. 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride 97% | CAS: 1638768-85-0 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1638768-85-0|3-Fluoro-3-methylcyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride | 1638768-85-0 | NQC76885 [biosynth.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]




